Tyrosinase Inhibitory Activity: A Key Differentiator from Non-Inhibitory Benzaldehyde Analogs
3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde is explicitly identified in the Therapeutic Target Database (TTD) as a small-molecule inhibitor of the enzyme tyrosinase (TYR) [1]. This classification is based on patent literature [1]. In contrast, simpler benzaldehyde analogs lacking the specific 4-isopropylphenoxy and 4-methoxy substitution patterns are generally not reported as tyrosinase inhibitors. While a specific IC50 value for this compound is not publicly disclosed in the available sources, its patented status as a tyrosinase inhibitor differentiates it from non-inhibitory benzaldehyde derivatives used as general chemical intermediates [2].
| Evidence Dimension | Tyrosinase Inhibition |
|---|---|
| Target Compound Data | Classified as a tyrosinase inhibitor in patent literature [1] |
| Comparator Or Baseline | Unsubstituted benzaldehyde or simple benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) |
| Quantified Difference | Not quantifiable due to lack of public data; qualitative difference based on patent classification |
| Conditions | In silico target classification and patent claims |
Why This Matters
For researchers focused on melanogenesis, pigmentation disorders, or cosmetic applications, this compound offers a specific biological mechanism of action that is absent in generic benzaldehyde building blocks.
- [1] Therapeutic Target Database (TTD). Drug Information for PMID26815044-Compound-121 (Resorcinol compound 30). Available at: https://idrblab.net/ttd/data/drug/details/D03FQY View Source
- [2] Ullah, S., Son, S., Yun, H. Y., Kim, D. H., Chun, P., & Moon, H. R. (2016). Tyrosinase inhibitors: a patent review (2011-2015). Expert Opinion on Therapeutic Patents, 26(3), 347-362. DOI: 10.1517/13543776.2016.1146253. View Source
